

biological activity of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid derivatives

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Compound of Interest

Compound Name: 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

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An In-Depth Technical Guide on the Biological Activity of **8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid** Derivatives

For: Researchers, Scientists, and Drug Development Professionals

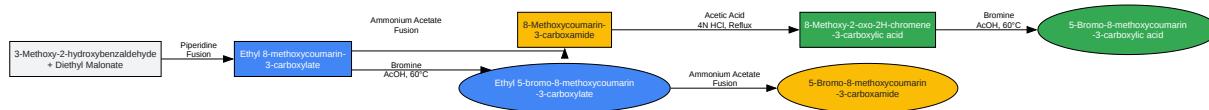
Introduction

Coumarins, a significant class of benzopyran-2-one compounds, are prevalent in various natural products and serve as a privileged scaffold in medicinal chemistry. Their derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant properties.^{[1][2]} Within this class, derivatives of **8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid** have emerged as particularly promising candidates for therapeutic applications, demonstrating potent and varied biological effects. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with these compounds, with a focus on their potential in drug discovery and development.

Synthesis of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid Derivatives

The synthesis of 8-methoxycoumarin-3-carboxylic acid and its derivatives typically begins with a cyclocondensation reaction. A common starting material is 3-methoxy-2-

hydroxybenzaldehyde, which reacts with diethyl malonate in the presence of a base catalyst like piperidine to form ethyl 8-methoxycoumarin-3-carboxylate.[3][4] This ester serves as a versatile intermediate that can be further modified. For instance, it can undergo ammonolysis to yield 8-methoxycoumarin-3-carboxamide, or hydrolysis to produce the corresponding 8-methoxycoumarin-3-carboxylic acid.[3] Additionally, the coumarin ring can be halogenated, for example with bromine in glacial acetic acid, to introduce substituents that modulate biological activity.[3][5]



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Caption: General synthetic pathway for 8-methoxycoumarin derivatives.[3][4]

Biological Activities

Anticancer Activity

Derivatives of 8-methoxycoumarin-3-carboxylic acid have demonstrated significant antiproliferative effects against various cancer cell lines, particularly liver and breast cancer.

a) Activity Against Liver Cancer (HepG2 Cells)

A novel series of 8-methoxycoumarin-3-carboxamides showed potent anticancer activity against the HepG2 liver cancer cell line.[6] Notably, compound 5 (5-bromo-8-methoxycoumarin-3-carboxamide) exhibited the most potent antiproliferative activity with an IC_{50} value of 0.9 μ M, which is more potent than the anticancer drug staurosporine (IC_{50} = 8.4 μ M).[6] The hydrolysis of the carboxamide to the corresponding carboxylic acid (compound 8) also resulted in significant activity (IC_{50} = 5 μ M), highlighting the importance of the carbonyl group at position 3.[3] Conversely, bromination at position 5 of the carboxylic acid scaffold (compound 9) led to a near-complete loss of cytotoxicity (IC_{50} = 41 μ M).[3]

b) Activity Against Breast Cancer (MCF-7 and MDA-MB-231 Cells)

Several 3-substituted 8-methoxycoumarin derivatives were evaluated for their in vitro cytotoxic activities against MCF-7 and MDA-MB-231 breast cancer cell lines.^[5] Compound 6 in the cited study showed the most potent activity against both cell lines, with IC₅₀ values of 6.621 μM (MCF-7) and 9.62 μM (MDA-MB-231).^[5] This compound was identified as a promising candidate due to its potent activity against β-tubulin polymerization, sulfatase, and aromatase enzymes.^{[5][7]}

Quantitative Data: Anticancer Activity (IC₅₀ Values)

Compound ID	Derivative Structure	Cell Line	IC ₅₀ (μM)	Reference
4	8-methoxycoumarin-3-carboxamide	HepG2	17	[3]
5	5-bromo-8-methoxycoumarin-3-carboxamide	HepG2	0.9	[3][6]
6	N-acetyl-8-methoxycoumarin-3-carboxamide	HepG2	2.3	[3]
8	8-methoxycoumarin-3-carboxylic acid	HepG2	5	[3]
9	5-bromo-8-methoxycoumarin-3-carboxylic acid	HepG2	41	[3]
Staurosporine	(Reference Drug)	HepG2	8.4	[6]
Compound 3	3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxycoumarin	MCF-7	9.165	[5]
MDA-MB-231	12.65	[5]		
Compound 6	N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acid	MCF-7	6.621	[5]

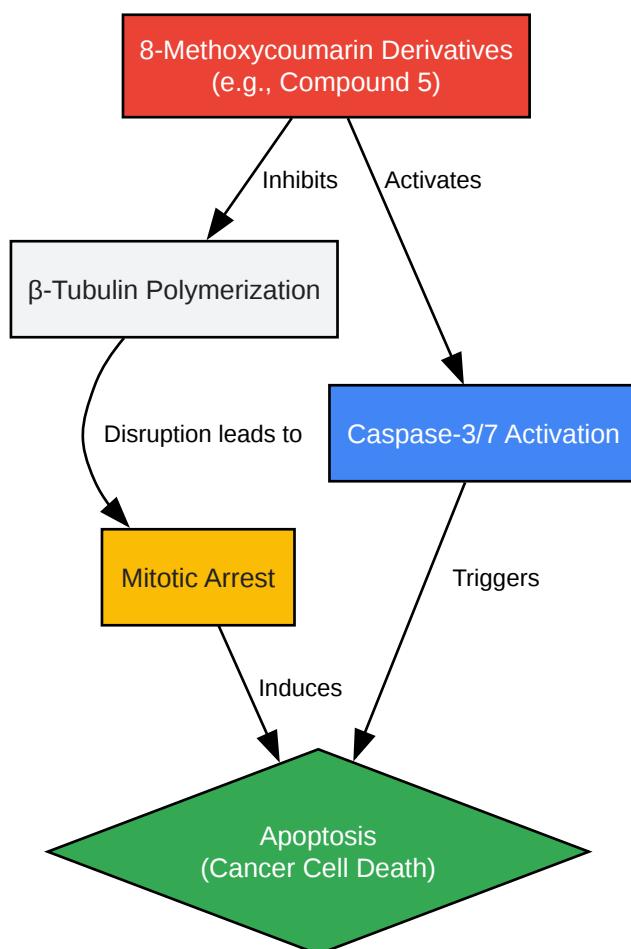
MDA-MB-231

9.62

[5]

Mechanism of Action: Anticancer Effects

The anticancer mechanism of these compounds involves multiple pathways. Studies have shown they can induce cell-cycle arrest and apoptosis.^[7] The potent derivative, compound 5, was found to target caspase-3/7 and β -tubulin polymerization.^[3] The induction of apoptosis via caspase activation is a key mechanism for eliminating cancer cells.



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Caption: Proposed anticancer mechanism of 8-methoxycoumarin derivatives.^{[3][7]}

Antimicrobial Activity

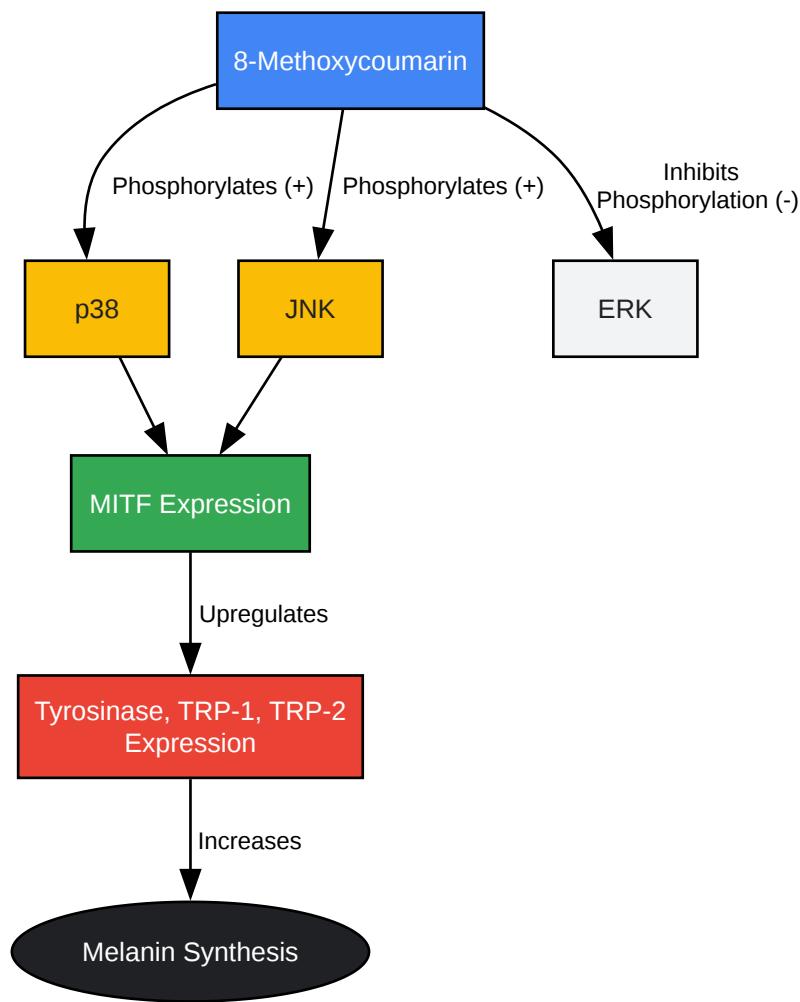
Coumarin-3-carboxamide derivatives have been evaluated for their antimicrobial properties.^[1] While derivatives of the core 8-methoxy structure were not extensively detailed in the provided search results, related coumarin-3-carboxamides have shown moderate antibacterial activity against both Gram-positive (e.g., *S. aureus*) and Gram-negative bacteria, as well as some antifungal activity.^[1] For instance, certain coumarin-3-carboxamide derivatives showed MIC values against *S. aureus* and *C. tropicalis* ranging from 156.2 to 312.5 µg/mL.^[1] The presence of the carboxylic acid at the C3 position appears to be important for antibacterial activity.^[8]

Enzyme Inhibition

Certain coumarin derivatives are known to be effective enzyme inhibitors. Specifically, 3-carboxamido-7-substituted coumarins have shown potential for selective inhibition of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases.^[9] Additionally, fused tricyclic coumarin analogs have been identified as potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy, with some derivatives showing IC₅₀ values in the low nanomolar range.^[10]

Effects on Melanogenesis

8-Methoxycoumarin has been shown to increase melanogenesis in B16F10 murine melanoma cells without cytotoxicity.^[11] This effect is mediated through the upregulation of tyrosinase and related proteins by inducing the expression of the microphthalmia-associated transcription factor (MITF). The underlying mechanism involves the mitogen-activated protein kinase (MAPK) signaling pathway.^[11]



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Caption: MAPK signaling pathway in 8-methoxycoumarin-induced melanogenesis.[11]

Experimental Protocols

General Synthesis of Ethyl 8-methoxycoumarin-3-carboxylate

A mixture of 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate is prepared under fusion conditions.[3][4] A catalytic amount of piperidine is added as a base.[3] The reaction proceeds for a set duration (e.g., 2 hours) to yield the ethyl 8-methoxycoumarin-3-carboxylate product.[4]

Synthesis of 8-methoxycoumarin-3-carboxamide

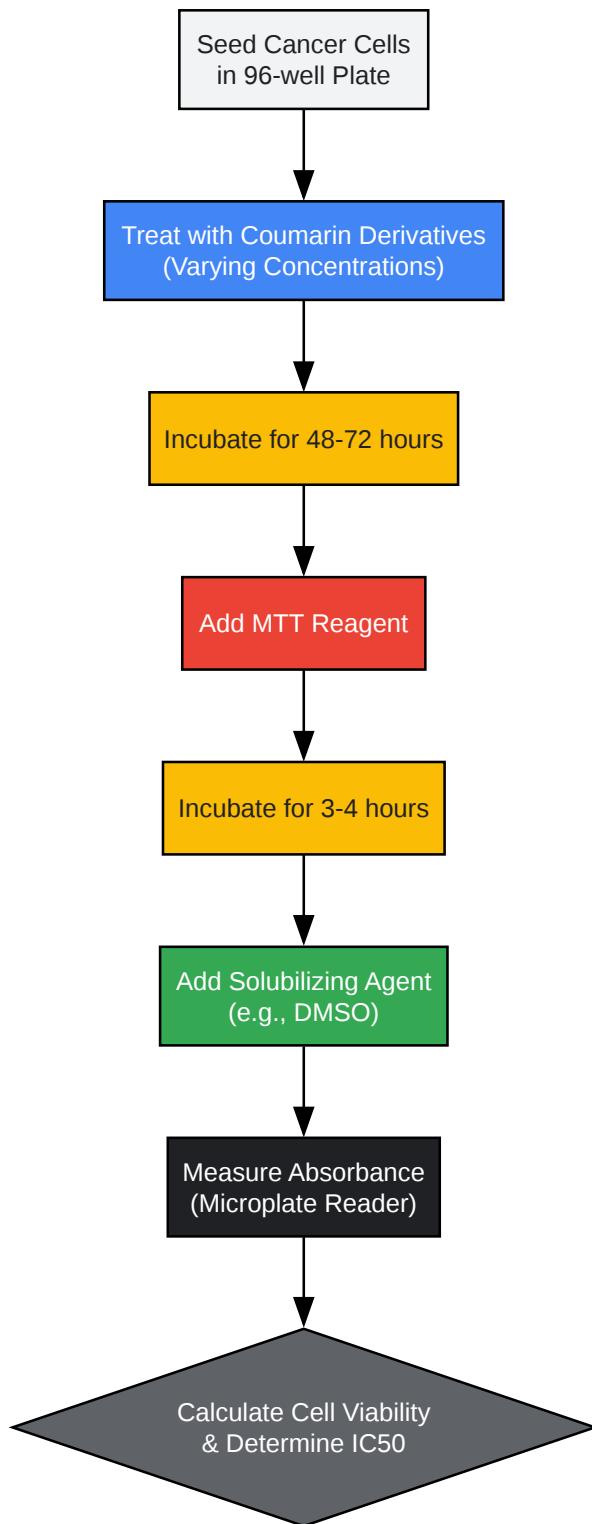
The intermediate, ethyl 8-methoxycoumarin-3-carboxylate, is subjected to ammonolysis.^[3] This is achieved by reacting the ester with ammonia derived from ammonium acetate under fusion conditions for approximately 6 hours.^{[3][4]}

Synthesis of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

The 8-methoxycoumarin-3-carboxamide is hydrolyzed to the corresponding carboxylic acid.^[3] This is typically performed by refluxing the amide in a mixture of acetic acid and 4N hydrochloric acid for about 16 hours.^{[3][4]} The formation of the acid derivative is confirmed by the disappearance of the amino (NH₂) group signals in the ¹H-NMR spectrum.^[3]

In Vitro Antiproliferative Activity Assay (MTT Assay)

- Cell Culture: Cancer cells (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the synthesized coumarin derivatives for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
- Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined from dose-response curves.



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Caption: Workflow for a typical MTT-based cytotoxicity assay.

Conclusion

Derivatives of **8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid** represent a versatile and highly active class of compounds with significant therapeutic potential. Their straightforward synthesis allows for extensive structural modification, enabling the fine-tuning of their biological profiles. The potent anticancer activity, particularly against liver and breast cancer cell lines, is well-documented, with mechanisms involving the induction of apoptosis and inhibition of key cellular targets like β -tubulin. Furthermore, their activities as enzyme inhibitors and modulators of signaling pathways underscore their broad applicability in drug discovery. The data and protocols presented in this guide offer a solid foundation for further research and development of this promising chemical scaffold for various therapeutic interventions.

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